molecular formula C21H20O5 B2547004 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate CAS No. 306730-22-3

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate

Cat. No.: B2547004
CAS No.: 306730-22-3
M. Wt: 352.386
InChI Key: HYDVYTNGBKHDER-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate is a chemical compound with the molecular formula C21H20O5 It is characterized by the presence of a benzodioxole ring, an acryloyl group, and a phenyl pivalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Acryloylation: The benzodioxole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the acryloylated benzodioxole with phenyl pivalate using a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acryloyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl acetate
  • 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl butyrate
  • 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl decanoate

Uniqueness

4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pivalate ester moiety provides enhanced stability and lipophilicity compared to other similar compounds.

Properties

IUPAC Name

[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-21(2,3)20(23)26-16-8-6-15(7-9-16)17(22)10-4-14-5-11-18-19(12-14)25-13-24-18/h4-12H,13H2,1-3H3/b10-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDVYTNGBKHDER-WMZJFQQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.